(5E)-5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a synthetic organic compound that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves the condensation of a benzylidene derivative with a thiazolotriazole precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or acetic acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, 5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activities, modulate receptor functions, or interfere with DNA/RNA processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5-(2-F-BENZYLIDENE)-2-(4-HYDROXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5-(2-F-BENZYLIDENE)-2-(4-CHLORO-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of 5-(2-F-BENZYLIDENE)-2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific functional groups and structural configuration. The presence of the fluorine atom and methoxy group imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C18H12FN3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-24-13-8-6-11(7-9-13)16-20-18-22(21-16)17(23)15(25-18)10-12-4-2-3-5-14(12)19/h2-10H,1H3/b15-10+ |
InChI Key |
WLDVPQFYWXOJCE-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.